molecular formula C27H28N2O5 B11955024 Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate CAS No. 2543-29-5

Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate

Cat. No.: B11955024
CAS No.: 2543-29-5
M. Wt: 460.5 g/mol
InChI Key: SDIOGIKUWJQQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes benzyl, benzyloxycarbonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with benzyloxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry.

Properties

CAS No.

2543-29-5

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30)

InChI Key

SDIOGIKUWJQQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.